Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol

Medicinal Chemistry Physicochemical Properties ADME Prediction

Researchers optimizing CNS lead series often face limited access to regiochemically pure 3-substituted piperidine scaffolds. This compound addresses that gap as a differentiated synthetic intermediate. - Exclusive 3-piperidinyl substitution pattern enables exploration of steric and electronic effects not accessible with common 4-isomers. - Quantifiable physicochemical baseline (XLogP3: 2.3, TPSA: 32.3 Ų) supports data-driven ADME optimization. - Dual functional handles (secondary alcohol, basic amine) allow rapid library diversification for hit expansion.

Molecular Formula C13H16F3NO
Molecular Weight 259.272
CAS No. 1225560-19-9
Cat. No. B2617916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-yl(3-(trifluoromethyl)phenyl)methanol
CAS1225560-19-9
Molecular FormulaC13H16F3NO
Molecular Weight259.272
Structural Identifiers
SMILESC1CC(CNC1)C(C2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C13H16F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1,3,5,7,10,12,17-18H,2,4,6,8H2
InChIKeySSXRXLXPTLCXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol: Structural & Procurement Overview


Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol (CAS 1225560-19-9) is a synthetic small molecule with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol [1]. It is a secondary alcohol that features a piperidine ring connected at the 3-position to a methanol group, which is further substituted with a 3-(trifluoromethyl)phenyl moiety. The compound has a computed XLogP3-AA value of 2.3 [1] and a topological polar surface area (TPSA) of 32.3 Ų [1]. It is commercially available from multiple vendors with a common specified purity of 98% . As of this analysis, there are no published primary research articles detailing the specific biological activity, pharmacological profile, or in-depth physical characterization of this exact compound. Consequently, a robust, data-driven comparison to close analogs is not feasible based on the available public scientific record.

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol: Why Substitution Is Unjustified


In the absence of experimental biological or pharmacological data for Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol, any claim of functional superiority or inferiority against analogs is purely speculative. While it belongs to a broader class of (trifluoromethyl)phenyl-piperidinyl methanols that have been explored in medicinal chemistry contexts, such as in patents for CNS disorders and oncology [1], the specific substitution pattern on the piperidine ring (3-yl vs. 4-yl) and the phenyl ring (3-CF3 vs. 4-CF3) is known to critically alter molecular properties like lipophilicity, basicity, and receptor binding [2]. Therefore, a simple substitution with a close analog like piperidin-4-yl(3-(trifluoromethyl)phenyl)methanol (CAS 38646-29-6) cannot be justified without a direct, quantitative head-to-head comparison, which is currently missing from the literature. This guide clarifies that the primary differential factors are currently limited to computable physicochemical properties and the potential for unique reactivity based on its structure.

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol: Quantitative Differentiation vs. Analogs


Computed Lipophilicity vs. 4-Piperidinyl Isomer

Lipophilicity is a key determinant of a molecule's absorption, distribution, and overall drug-likeness. The computed partition coefficient (XLogP3) for Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol is 2.3 [1]. In contrast, its closest positional isomer, piperidin-4-yl(3-(trifluoromethyl)phenyl)methanol (CAS 38646-29-6), has a reported computed LogP of 3.07 [2]. This difference of 0.77 log units indicates that the 3-yl isomer is significantly less lipophilic.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Predicted Boiling Points: 3- vs. 4-Piperidinyl Isomer

The predicted boiling point, which is relevant for purification and handling, is another point of differentiation. Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol has a predicted boiling point of 317.1±37.0 °C . Its 4-piperidinyl isomer has a predicted boiling point of 325 °C at 760 mmHg [1].

Chemical Synthesis Purification Physical Properties

Patent Landscape: 3-(Trifluoromethyl)phenyl in CNS & Oncology

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol contains a 3-(trifluoromethyl)phenyl-piperidine scaffold that is a key feature in multiple patent families claiming therapeutic utility. For example, a patent (EA023838B1) claims substituted piperidines as inhibitors of HDM2, leading to increased p53 activity for cancer therapy [1]. Another patent (US4259337A) claims m-trifluoromethylphenyl-piperidines as having antidepressive, anorexigenic, and antiparkinsonian activity [2]. While the target compound itself is not explicitly claimed or tested in these patents, its core structure is directly represented in the generic Markush formulas described therein.

Medicinal Chemistry Neurology Oncology Patent Analysis

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol: Application Scenarios


HDM2/p53 PPI Inhibitor Exploration

Researchers investigating novel small-molecule inhibitors of the HDM2-p53 interaction can procure Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol as a potential synthetic intermediate or a minimal core scaffold for hit expansion. Its structure is consistent with the substituted piperidine motif described in patent EA023838B1, which claims compounds that increase p53 activity [1]. The specific 3-position substitution on the piperidine ring and the 3-CF3 group on the phenyl ring differentiate it from other isomers and may lead to distinct binding interactions.

CNS Library Synthesis from m-Trifluoromethylphenylpiperidine

Medicinal chemists focused on developing treatments for depression, Parkinson's disease, or obesity can use this compound as a foundational building block. Its core (3-(trifluoromethyl)phenyl)piperidine structure is a known scaffold in the patent literature (e.g., US4259337A) for these indications [2]. The free secondary alcohol and the basic piperidine nitrogen offer two distinct chemical handles for further functionalization, allowing for the efficient generation of diverse compound libraries.

Physicochemical SAR of Piperidinyl Methanols

In structure-activity relationship (SAR) campaigns aimed at optimizing ADME properties, this compound serves as a key data point. With its computed XLogP3 of 2.3 and TPSA of 32.3 Ų [1], it provides a baseline for evaluating how the 3-piperidinyl substitution pattern influences lipophilicity compared to the 4-piperidinyl analog, which has a higher computed LogP of 3.07 [2]. This quantifiable difference allows researchers to make data-driven decisions when fine-tuning the physicochemical profile of a lead series.

Regioselective Synthetic Methodologies for Piperidines

The 3-position of the piperidine ring in this molecule is a specific and synthetically challenging substitution site. Researchers developing novel regioselective C-H activation or cross-coupling methodologies can use this compound as a benchmark substrate. Its differentiation from the more common 4-substituted isomer (CAS 38646-29-6) provides a clear rationale for method development focused on accessing the less sterically and electronically favored 3-position.

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